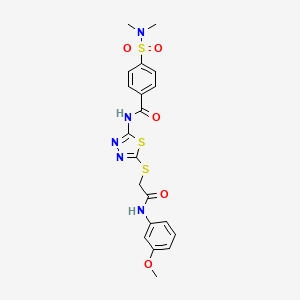
4-(N,N-dimethylsulfamoyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21N5O5S3 and its molecular weight is 507.6. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
The use of thiadiazole derivatives in photodynamic therapy (PDT) has been explored due to their excellent photophysical and photochemical properties. Compounds like zinc phthalocyanine substituted with thiadiazole have shown high singlet oxygen quantum yield, making them promising Type II photosensitizers for cancer treatment via PDT. Their ability to generate reactive oxygen species upon light activation allows for targeted cancer cell destruction (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-inflammatory Agents
Benzamide and thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Compounds synthesized from visnaginone and khellinone demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest their potential as novel therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Nematocidal Activity
Novel oxadiazole derivatives containing thiadiazole amide groups have been synthesized and tested for their nematocidal activities. Some of these compounds showed promising activity against Bursaphelenchus xylophilus, a pathogen causing pine wilt disease. The ability of these compounds to affect the nematode's motility and respiration suggests their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Antifungal Applications
Thiadiazole and benzamide derivatives have also been explored for their antifungal effects. Studies have shown that compounds containing these structural features can inhibit the growth of various fungi, including Aspergillus terreus and Aspergillus niger. The potential antifungal activity of these compounds opens avenues for developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Anticancer and Docking Study
Benzamide derivatives containing a thiadiazole scaffold have been synthesized and evaluated for their anticancer activity. Some of these compounds showed promising activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Additionally, molecular docking studies have provided insights into the mechanism of action of these compounds, suggesting their potential as anticancer agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S3/c1-25(2)33(28,29)16-9-7-13(8-10-16)18(27)22-19-23-24-20(32-19)31-12-17(26)21-14-5-4-6-15(11-14)30-3/h4-11H,12H2,1-3H3,(H,21,26)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMYPLMXPBAFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)
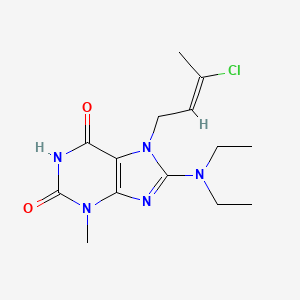
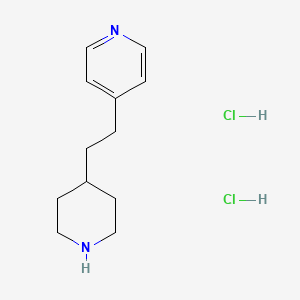


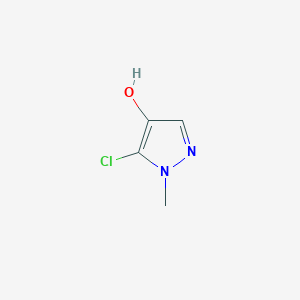
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2665659.png)
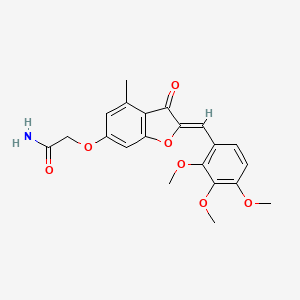
![Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665661.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-3-carboxamide](/img/structure/B2665662.png)
![N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide](/img/structure/B2665665.png)
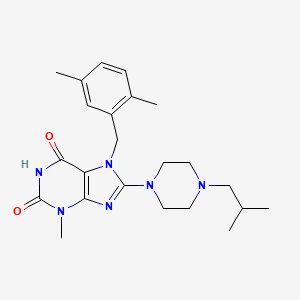
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-phenylmorpholine](/img/structure/B2665668.png)
